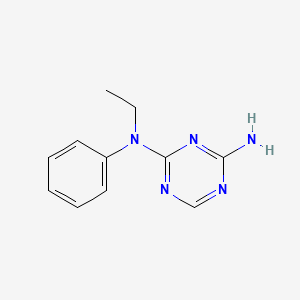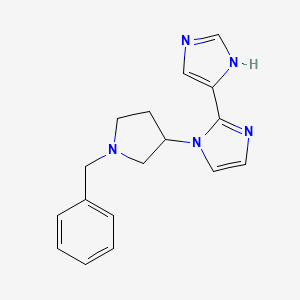
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, commonly known as EPD or EPN, is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various scientific fields.
科学研究应用
EPD has been extensively studied for its potential applications in various scientific fields. It has been used as a pesticide, herbicide, and insecticide due to its ability to inhibit acetylcholinesterase (AChE) activity. EPD has also been studied for its potential use as a corrosion inhibitor, as well as a reagent for the determination of trace amounts of copper, lead, and zinc.
作用机制
EPD acts as an AChE inhibitor, which leads to the accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to various physiological effects. The mechanism of action of EPD is similar to that of other organophosphate and carbamate insecticides.
Biochemical and Physiological Effects:
EPD has been shown to have various biochemical and physiological effects. It can cause cholinergic toxicity, which leads to symptoms such as muscle weakness, tremors, and respiratory distress. EPD has also been shown to have genotoxic and mutagenic effects, which can lead to DNA damage and cancer.
实验室实验的优点和局限性
EPD has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. EPD is also highly selective for copper, lead, and zinc, which makes it an ideal reagent for the determination of trace amounts of these metals. However, EPD has several limitations as a reagent. It can be toxic to living organisms, which can limit its use in certain experiments. EPD can also be unstable in certain conditions, which can lead to inaccurate results.
未来方向
There are several future directions for the study of EPD. One potential application is in the development of new insecticides that are more effective and less toxic than current options. EPD could also be used in the development of new corrosion inhibitors, as well as in the determination of trace amounts of other metals. Further research is needed to fully understand the biochemical and physiological effects of EPD, as well as its potential applications in various scientific fields.
Conclusion:
In conclusion, EPD is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide, followed by treatment with ethyl iodide. EPD acts as an AChE inhibitor, which leads to the accumulation of ACh in the synaptic cleft, resulting in various physiological effects. EPD has several advantages as a reagent for lab experiments, but also has limitations due to its toxicity and instability. Further research is needed to fully understand the potential applications of EPD in various scientific fields.
合成方法
EPD can be synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain EPD. The overall reaction can be represented as follows:
C6H5NH2 + ClCN → C6H5NHCN + HCl
C6H5NHCN + C2H5I → C6H5N(C2H5)CN + HI
属性
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16(9-6-4-3-5-7-9)11-14-8-13-10(12)15-11/h3-8H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLHARKGCWBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)
![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)
![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)